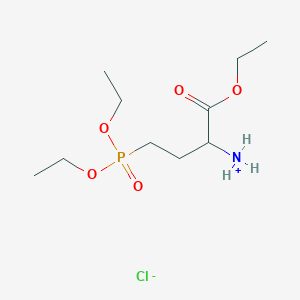

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride” is a chemical compound with the molecular formula C10H23ClNO5P . It is also known by other names such as “Ethyl 2-amino-4-diethoxyphosphoryl-butanoate” and “(D,L)- (+/-)-2-Amino-4- (diethylphosphono)butanoic acid ethyl ester” among others .

Molecular Structure Analysis

The molecular weight of this compound is 267.26 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3 . The Canonical SMILES, another representation of the structure, is CCOC(=O)C(CCP(=O)(OCC)OCC)N . Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 10 . The topological polar surface area is 87.8 Ų . The compound has a heavy atom count of 17 .Applications De Recherche Scientifique

Versatile Intermediates in Organic Synthesis

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride serves as a precursor in the synthesis of a wide array of organic compounds. Blaszczyk, Krawczyk, and Janecki (2004) demonstrated its use in creating versatile intermediates for the synthesis of α-alkylidene-γ-lactones and lactams, highlighting its significance in organic synthesis and potential pharmaceutical applications Blaszczyk, E., Krawczyk, H., & Janecki, T. (2004).

Favorskii-Type Rearrangement

The compound has been utilized in Favorskii-type rearrangement processes. Sakai et al. (1987) explored its application in the synthesis of α,α'-Divinyl Ketones through a Favorskii-type rearrangement, showcasing its utility in creating valuable intermediates for natural product synthesis Sakai, T., Amano, E., Miyata, K., Utaka, M., & Takeda, A. (1987).

Catalysis and Enzymatic Reduction

Its derivatives have found applications in catalysis and enzymatic reductions. Jung, Park, and Kim (2012) reported the use of a yeast reductase to convert ethyl 4-chloro-3-oxo butanoate into (S)-ECHB in an enantioselective manner, highlighting the biocatalytic potential of compounds derived from Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride Jung, J., Park, S., & Kim, H. (2012).

Adhesive Polymers

In the field of materials science, this chemical has been used to synthesize monomers for hydrolytically stable adhesive polymers. Moszner et al. (2001) synthesized 2-(Dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids by hydrolyzing derivatives of Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride, showcasing its applications beyond pharmaceuticals into materials science Moszner, N., Zeuner, F., Pfeiffer, S., Schurte, I., Rheinberger, V., & Drache, M. (2001).

Asymmetric Synthesis

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride is also used in asymmetric synthesis. Jiao, Chen, and Hu (1992) described a novel asymmetric synthetic route to S(+)-2-amino-4-phosphonobutanoic acid, demonstrating its critical role in the synthesis of chiral compounds Jiao, X., Chen, W., & Hu, B. (1992).

Propriétés

IUPAC Name |

ethyl 2-amino-4-diethoxyphosphorylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO5P.ClH/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3;/h9H,4-8,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXBNXCVPOPHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCP(=O)(OCC)OCC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.